N,7-bis(trimethylsilyl)purin-6-amine

Purine chemistry Regioselective alkylation Silyl protecting groups

N,7-Bis(trimethylsilyl)purin-6-amine (CAS 17963-53-0, molecular formula C₁₁H₂₁N₅Si₂, MW 279.49 g/mol) is a bis-trimethylsilyl (TMS)-protected adenine in which TMS groups occupy the exocyclic N6 amine and the endocyclic N7 ring position. This N6,N7-bis(TMS) isomer is structurally distinct from the more prevalent N6,N9-bis(trimethylsilyl)adenine (CAS 17995-04-9).

Molecular Formula C11H21N5Si2
Molecular Weight 279.49 g/mol
CAS No. 17963-53-0
Cat. No. B100262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,7-bis(trimethylsilyl)purin-6-amine
CAS17963-53-0
Molecular FormulaC11H21N5Si2
Molecular Weight279.49 g/mol
Structural Identifiers
SMILESC[Si](C)(C)NC1=NC=NC2=C1N(C=N2)[Si](C)(C)C
InChIInChI=1S/C11H21N5Si2/c1-17(2,3)15-11-9-10(12-7-13-11)14-8-16(9)18(4,5)6/h7-8H,1-6H3,(H,12,13,15)
InChIKeyWFUAURRCBBWRBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,7-Bis(trimethylsilyl)purin-6-amine (CAS 17963-53-0): A Position-Specific Silylated Adenine for Controlled Nucleoside Synthesis


N,7-Bis(trimethylsilyl)purin-6-amine (CAS 17963-53-0, molecular formula C₁₁H₂₁N₅Si₂, MW 279.49 g/mol) is a bis-trimethylsilyl (TMS)-protected adenine in which TMS groups occupy the exocyclic N6 amine and the endocyclic N7 ring position . This N6,N7-bis(TMS) isomer is structurally distinct from the more prevalent N6,N9-bis(trimethylsilyl)adenine (CAS 17995-04-9) [1]. Both isomers are employed as volatile, lipophilic intermediates in nucleoside and nucleotide synthesis via the silyl-Hilbert-Johnson (Vorbrüggen) method, but their divergent silylation sites confer fundamentally different regiochemical properties that preclude them from being freely interchanged in synthetic routes targeting N7-substituted purines [2].

Why N6,N9-Bis(trimethylsilyl)adenine Cannot Substitute for N,7-Bis(trimethylsilyl)purin-6-amine


Despite sharing a molecular formula and many physical properties, N,7-bis(trimethylsilyl)purin-6-amine (N7 isomer) and N,9-bis(trimethylsilyl)adenine (N9 isomer) exhibit distinct reactivity profiles that directly impact experimental outcomes in purine chemistry. The silyl group at N7 sterically shields this position and can either prevent undesired side reactions at N7 or, conversely, serve as a leaving group that directs electrophilic attack to the N9 site [1]. During metal iodide-catalyzed nucleoside coupling, the N6,N9-bis(trimethylsilyl)adenine substrate undergoes significant premature N6-debenzoylation with SnI₂ or SnCl₂ catalysts, whereas employment of the N6,N7-bis(trimethylsilyl) analog circumvents this N6 protecting group loss [2]. Additionally, kinetic studies on tert-alkylation of N-trimethylsilylated purines demonstrate that silylation at N7 can produce N7-substituted products with up to 87% regioselectivity, a selectivity profile that cannot be replicated with N9-silylated analogues [3]. Consequently, a procurement decision to replace the N7 isomer with the N9 isomer without experimental validation risks altered regiochemical outcomes, lower yields, and the introduction of impurities that propagate through multi-step syntheses.

Quantitative Differentiation of N,7-Bis(trimethylsilyl)purin-6-amine: N7-Silyl Regiochemistry as a Synthetic Control Element


N7-Silylation Enables High Regioselectivity in tert-Alkylation of Purines

The N-trimethylsilylated purine scaffold (structurally analogous to N,7-bis(trimethylsilyl)purin-6-amine) was demonstrated to direct tert-alkylation to the N7 position with high regioselectivity. Under optimized conditions (DCE, 2.1 equiv SnCl₄, 3 equiv tert-BuBr, 19 h, RT), the N7-tert-butyl product was formed with an N7:N9 ratio of 87:13, representing an 87% kinetic preference for N7 substitution. In contrast, identical reactions conducted under thermodynamic control (e.g., prolonged heating at 80 °C in acetonitrile) shifted the product distribution to 55% N9 isomer, with the N7 isomer completely absent [1]. This demonstrates that the N7-silyl derivative is essential for accessing the kinetically controlled N7-alkylated product, a reactivity feature not shared by N9-silylated purines.

Purine chemistry Regioselective alkylation Silyl protecting groups

N6-Benzoyl-N6,7-bis(trimethylsilyl)adenine Reduces Undesired N6-Deprotection During Metal Iodide-Catalyzed Glycosylation

In ribonucleoside synthesis via N-glycosylation of methyl 2,3,5-tri-O-benzoyl-β-d-ribofuranosyl carbonate, N6-benzoyl-N6,N9-bis(trimethylsilyl)adenine (N9 isomer) underwent 'considerable' N6-benzoyl deprotection when SnI₂ or SnCl₂ was used as catalyst, leading to a mixture of N6-benzoylated and N6-deprotected nucleoside products. This side reaction was 'minimized' when SbI₃ or TeI₄ was employed. In contrast, the analogous N6,N7-bis(trimethylsilyl) substrate—such as N6-benzoyl-N6,7-bis(trimethylsilyl)adenine—was successfully utilized in SnCl₄/TMS-OTf-mediated condensations without reported N6-debenzoylation issues, enabling higher yields of the desired N6-protected nucleoside [1]. This differential stability of the N6-acyl group is directly attributable to the silylation position on the purine ring.

Nucleoside synthesis Glycosylation N6-Benzoyl deprotection

N,7-Bis(trimethylsilyl)purin-6-amine as a Defined Intermediate in Enantioselective Nucleoside Analog Synthesis

The drug synthesis database documents a specific, published route in which N6-benzoyl-N6,7-bis(trimethylsilyl)adenine (X) is condensed with a chiral diacetate furanose derivative (IX) using trimethylsilyl triflate (TMS-OTf) to afford the protected nucleoside (XI), which is subsequently deprotected with NaOMe/MeOH [1]. This route, reported in J. Am. Chem. Soc. (1996), leverages the N7-silyl protecting group strategy to achieve successful coupling without competing side reactions at the N7 position. The corresponding N9-silyl isomer, when subjected to SnCl₄-catalyzed glycosylation conditions, is reported to produce a mixture of N7 and N9 regioisomers [2], demonstrating that the pre-installed N7-TMS group provides an unambiguous, single-regioisomer outcome for N9-functionalized adenosines.

Nucleoside analog Enantioselective synthesis TMS-OTf condensation

Predicted Physicochemical Properties: Baseline for Purity and Handling Specifications

Predicted physicochemical properties for N,7-bis(trimethylsilyl)purin-6-amine include a boiling point of 352.4 ± 45.0 °C at 760 mmHg, density of 1.09 ± 0.1 g/cm³, flash point of 166.9 ± 28.7 °C, pKa of 4.44 ± 0.30, and a calculated logP of 2.23 . For comparison, the N9 isomer (CAS 17995-04-9) exhibits predicted values of boiling point 352.4 °C and density 1.094 g/cm³ , which are nearly identical. The key differentiating property relevant to procurement is the predicted pKa (4.44 for the N7 isomer), which reflects the electronic influence of N7-substitution on the purine ring and may affect solubility and reactivity in aqueous or protic solvent systems during work-up or deprotection steps. These property predictions serve as the minimum baseline for incoming quality control (e.g., boiling point verification to ensure the correct isomer has been supplied), as the two isomers cannot be distinguished by molecular weight or elemental analysis alone.

Physicochemical properties Quality control Predicted data

Procurement-Driven Application Scenarios for N,7-Bis(trimethylsilyl)purin-6-amine


Synthesis of N7-Alkylated Purine Derivatives with Antiviral or Anticancer Activity

The N7-TMS purine scaffold is the preferred starting material for introducing alkyl, aryl, or glycosyl substituents at the N7 position under kinetic control. As demonstrated by Veselý et al. (2024), N-trimethylsilylated purines achieve up to 87% N7 regioselectivity in tert-alkylation reactions, enabling access to N7-substituted adenines that have documented activity against butyrylcholinesterase and several cancer cell lines [1]. Laboratories pursuing 7-substituted purine libraries should specify the N7-TMS isomer (CAS 17963-53-0) to maximize N7 product ratios and minimize costly isomeric separations.

Regioselective Nucleoside Analog Synthesis via TMS-OTf-Mediated Glycosylation

In the synthesis of β-d-ribonucleosides or 2′-deoxyribonucleosides requiring controlled N9 coupling, the N6,N7-bis(trimethylsilyl) adenine intermediate ensures that the N7 position remains blocked, preventing the formation of undesired N7-glycosylated byproducts. The route published by Gleason and McDonald (1996) demonstrates that N6-benzoyl-N6,7-bis(trimethylsilyl)adenine condenses cleanly with chiral furanose derivatives using TMS-OTf to yield exclusively N9-coupled products [2]. This application is directly relevant to process chemistry groups manufacturing nucleoside reverse transcriptase inhibitors (NRTIs) and other antiviral nucleoside analogs.

Metal Iodide-Catalyzed Ribonucleoside Coupling with Preserved N6-Protection

When SnCl₄, SnI₂, or similar Lewis acid catalysts are required for glycosylation, the N7-TMS isomer offers a critical advantage: it avoids the premature N6-debenzoylation that plagues the N9-TMS isomer under the same conditions. Mukaiyama et al. (1996) reported that N6-benzoyl-N6,N9-bis(trimethylsilyl)adenine underwent significant N6-deprotection with SnI₂/SnCl₂, whereas SbI₃ or TeI₄ were needed to suppress this side reaction [3]. By using the N7-TMS analog, process chemists gain greater freedom in catalyst selection and can potentially reduce heavy metal waste by employing more readily available Sn-based catalysts without sacrificing N6-protecting group integrity.

Adenine Purification via Distillable Silyl Derivative for High-Purity API Intermediate Production

U.S. Patent 5,089,618 describes a scalable purification process in which crude adenine is converted to a distillable bis(trimethylsilyl) derivative, distilled under reduced pressure (4.5 torr, 162 °C), and hydrolyzed back to adenine of >99% purity [4]. While the patent refers to N,N′-bis(trimethylsilyl)adenine generically, the ability to produce and handle the defined N7-isomer enables quality-by-design approaches in which the silylation regiochemistry is controlled to ensure consistent distillation behavior and hydrolytic recovery. Contract manufacturing organizations performing multi-kilogram adenine purification for pharmaceutical intermediate supply can specify the N7-isomer to align with process analytical technology (PAT) frameworks.

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